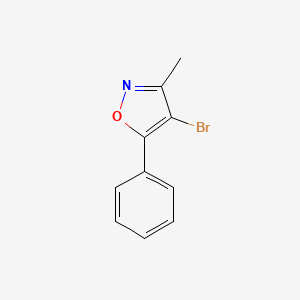

4-Bromo-3-methyl-5-phenylisoxazole

Description

Strategies for Isoxazole (B147169) Ring Construction Relevant to Phenylisoxazoles

The formation of the 3,5-disubstituted isoxazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. youtube.comnih.govnanobioletters.com

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and highly convergent method for constructing the isoxazole ring. nih.govresearchgate.net For the synthesis of 3-methyl-5-phenylisoxazole (B94393), this would involve the reaction of acetonitrile (B52724) oxide (the 1,3-dipole) with phenylacetylene (B144264) (the dipolarophile).

Nitrile oxides are typically generated in situ from the corresponding aldoximes via oxidation, or from hydroximoyl halides by dehydrohalogenation. nih.govmdpi.comcore.ac.uk For instance, acetaldoxime (B92144) can be oxidized using reagents like N-chlorosuccinimide (NCS) or hypervalent iodine compounds to generate acetonitrile oxide, which then reacts with phenylacetylene. core.ac.uknih.gov The regioselectivity of this cycloaddition is a key consideration. Generally, the reaction of a nitrile oxide with a terminal alkyne leads to the 3,5-disubstituted isoxazole with high regioselectivity, where the R-group of the nitrile oxide becomes the substituent at the 3-position and the R-group of the alkyne resides at the 5-position. nih.govrsc.org This selectivity is often explained by Frontier Molecular Orbital (FMO) theory, where the orbital coefficients of the interacting HOMO and LUMO favor this specific orientation. mdpi.com

| Dipole Precursor | Dipolarophile | Conditions | Product | Yield | Reference |

| Acetaldoxime | Phenylacetylene | NCS, Base | 3-methyl-5-phenylisoxazole | Good | core.ac.uk |

| Benzaldehyde (B42025) Oxime | Propyne | Hypervalent Iodine | 5-methyl-3-phenylisoxazole | High | rsc.org |

| Hydroxyimidoyl Chlorides | Terminal Alkynes | Cu/Al2O3, Ball-milling | 3,5-disubstituted isoxazoles | Moderate to Excellent | nih.gov |

This table presents illustrative examples of 1,3-dipolar cycloaddition reactions for the synthesis of isoxazoles.

A classical and widely used method for isoxazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.comnih.gov To synthesize 3-methyl-5-phenylisoxazole, the required precursor is 1-phenylbutane-1,3-dione. The reaction with hydroxylamine hydrochloride, typically in a solvent like ethanol (B145695) or pyridine, proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to yield the aromatic isoxazole ring. youtube.comresearchgate.net

The reaction of α,β-unsaturated ketones with hydroxylamine also provides a route to isoxazoles, though it often leads to the isomeric isoxazoline, which would require a subsequent oxidation step to form the aromatic isoxazole. nih.gov The regioselectivity of the initial condensation can sometimes be an issue, potentially leading to a mixture of isomeric products.

| 1,3-Dicarbonyl Compound | Reagent | Conditions | Product | Yield | Reference |

| 1-Phenylbutane-1,3-dione | Hydroxylamine HCl | Pyridine, Reflux | 3-methyl-5-phenylisoxazole | 55-70% | rasayanjournal.co.in |

| Diaryl-1,3-diketones | Hydroxylamine HCl | Silica gel, Microwave | 3,5-diarylisoxazoles | 82-93% | rasayanjournal.co.in |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | 5% NaOH, then HCl | Room Temperature | 5-methyl-3-phenylisoxazole-4-carboxylic acid | Not specified | nih.gov |

This table showcases examples of condensation reactions for synthesizing isoxazole derivatives.

Regioselective Bromination Techniques for Isoxazole Scaffolds

Once the 3-methyl-5-phenylisoxazole scaffold is in hand, the next critical step is the introduction of a bromine atom at the C-4 position.

The C-4 position of the isoxazole ring is electron-rich and thus susceptible to electrophilic substitution. Direct bromination using an electrophilic bromine source is a common method to introduce a bromine atom at this position. acs.org Reagents such as N-Bromosuccinimide (NBS) are frequently employed for this purpose, often in a suitable solvent like dichloromethane (B109758) or acetonitrile. researchgate.netorganic-chemistry.orgwikipedia.org The reaction proceeds via an electrophilic attack of the bromonium ion (or its equivalent) on the C-4 carbon.

The reaction conditions need to be carefully controlled to avoid side reactions, such as bromination of the phenyl ring or the methyl group. The presence of an activating group on the isoxazole ring can influence the reactivity and regioselectivity of the bromination. nih.govrsc.org For instance, the bromination of isoxazoles with a pendant alcohol or carboxylic acid group can lead to intramolecular cyclization, forming spiro-isoxazolines. nih.gov

| Substrate | Brominating Agent | Conditions | Product | Yield | Reference |

| 3,5-disubstituted isoxazoles | Pyridinium tribromide | CH2Cl2, 0 °C to rt | 4-Bromo-3,5-disubstituted isoxazoles | Not specified | nih.gov |

| Isoxazole-amides | DBDMH | CH2Cl2, rt | Spiro-isoxazoline-lactams | 75-89% | researchgate.net |

| 10-halogenated anthracenyl isoxazole ethyl ester | Elemental Bromine | CH2Cl2, -15 °C | Diastereoselective bromination products | 62-68% | mdpi.com |

This table illustrates various methods for the direct halogenation of the isoxazole ring.

While the primary focus is on C-4 bromination, it is also synthetically relevant to consider the bromination of alkyl substituents on the isoxazole ring, such as the methyl group at C-3. This transformation typically proceeds via a free-radical mechanism and is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or under UV irradiation. wikipedia.org This would lead to the formation of a 3-(bromomethyl)-5-phenylisoxazole derivative. It is important to note that this is a distinct regiochemical outcome compared to the electrophilic C-4 bromination. The synthesis of 5-(bromomethyl)-3-phenylisoxazoles has been reported via a one-pot 1,3-dipolar cycloaddition of in-situ generated α-chloro aldoximes with propargyl bromide. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methyl-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZPMYDRPGDHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505222 | |

| Record name | 4-Bromo-3-methyl-5-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31301-50-5 | |

| Record name | 4-Bromo-3-methyl-5-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3 Methyl 5 Phenylisoxazole and Analogous Structures

Regioselective Bromination Techniques for Isoxazole (B147169) Scaffolds

Synthesis via Halogenated Precursors (e.g., chalcone (B49325) dibromination)

A prominent pathway for the synthesis of isoxazole derivatives involves the use of halogenated intermediates, particularly α,β-dibromo ketones, which are typically derived from chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors that can be readily synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. nih.gov

The general synthesis proceeds in three main stages:

Chalcone Formation : An aldol (B89426) condensation between an acetophenone (B1666503) derivative and a benzaldehyde (B42025) derivative.

Bromination : The addition of bromine across the double bond of the chalcone yields a chalcone dibromide.

Cyclization : The resulting dibromide is reacted with a source of hydroxylamine (B1172632), such as hydroxylamine hydrochloride, in the presence of a base. The base facilitates the elimination of two molecules of hydrogen bromide and subsequent cyclization to form the isoxazole ring. odinity.com

While direct synthesis data for 4-bromo-3-methyl-5-phenylisoxazole via this specific route is not extensively detailed in readily available literature, the synthesis of its analog, 3-(4-bromophenyl)-5-phenylisoxazole (B1628151), provides a clear and illustrative example of this methodology. odinity.com The key difference lies in the starting materials; for this compound, the synthesis would likely start from 1-phenyl-1,3-butanedione (benzoylacetone), which would be brominated and then cyclized.

The synthesis of the analogous 3-(4-bromophenyl)-5-phenylisoxazole involves the reaction of 4-bromobenzaldehyde (B125591) with acetophenone to form 4-bromochalcone. odinity.com This chalcone is then brominated, and the resulting 2,3-dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one is cyclized with hydroxylamine hydrochloride and potassium hydroxide. odinity.com

Table 1: Synthesis Steps for an Analogous Isoxazole via Chalcone Dibromination

| Step | Reaction | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 1 | Chalcone Preparation (Aldol Condensation) | Acetophenone, 4-Bromobenzaldehyde, NaOH, Ethanol (B145695) | 65% | odinity.com |

| 2 | Chalcone Dibromide Preparation (Bromination) | 4-Bromochalcone, Bromine, Acetic Acid | 76% | odinity.com |

| 3 | Isoxazole Formation (Cyclization) | Chalcone Dibromide, Hydroxylamine Hydrochloride, KOH, Ethanol | 95% | odinity.com |

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction times, and ensuring the economic viability of a synthetic process. For the synthesis of this compound and related isoxazoles, several parameters can be systematically adjusted. While specific optimization data for the title compound is sparse, general principles from the synthesis of other substituted isoxazoles can be applied. nih.govnih.gov

Table 2: Parameters for Optimization in Isoxazole Synthesis

| Parameter | Variables | Potential Impact | Example from Analogous Syntheses |

|---|---|---|---|

| Solvent | Ethanol, Methanol, THF, DMF, Water, Acetic Acid | Influences reagent solubility, reaction rate, and product isolation. | In the cyclization step of isoxazole synthesis, ethanol is commonly used as it effectively dissolves the reactants. odinity.com |

| Base | KOH, NaOH, K₂CO₃, Et₃N | Affects the rate of dehydrohalogenation and cyclization. Strength and stoichiometry are key. | A solution of KOH in water is added dropwise while the reaction mixture is hot to facilitate isoxazole ring formation from chalcone dibromide. odinity.com |

| Temperature | 0°C, Room Temperature, Reflux | Controls reaction kinetics; higher temperatures can increase rates but may also lead to side products. | The synthesis of some chalcones is conducted at temperatures below 15°C to control the reaction progress. nih.gov |

| Reaction Time | Minutes to hours | Ensuring the reaction goes to completion without significant product degradation. | In the synthesis of isoxazolo[5,4-d]pyrimidines, reaction times are carefully controlled, ranging from 1 to 24 hours depending on the step. nih.gov |

| Catalyst | Palladium catalysts, Lewis acids, Phase-transfer catalysts | Can dramatically increase reaction rates and selectivity. | Suzuki-Miyaura cross-coupling reactions to build isoxazole precursors are optimized by screening different palladium catalysts. researchgate.net |

Green Chemistry Approaches in the Synthesis of Functionalized Isoxazoles

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of functionalized isoxazoles, several eco-friendly methodologies have been developed as alternatives to traditional approaches, which often rely on toxic solvents and harsh conditions. elifesciences.org

Key green chemistry strategies include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. researchgate.net This technique is considered a sustainable method for preparing isoxazole derivatives from chalcones. researchgate.net

Ultrasonic Irradiation (Sonochemistry) : Ultrasound has emerged as an effective tool for organic synthesis, offering improved reaction efficiency and reduced energy consumption. elifesciences.org It can accelerate reaction kinetics and minimize the formation of byproducts. elifesciences.org

Use of Greener Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water is a cornerstone of green chemistry. Catalyst-free vinylogous Henry reactions for synthesizing isoxazole-oxindole hybrids have been successfully performed in water, yielding excellent results. rsc.org

Solvent-Free and Catalyst-Free Conditions : Reactions conducted without a solvent or catalyst minimize waste and simplify product purification. Grinding techniques for Claisen-Schmidt condensation represent a solvent-free approach to synthesizing bromochalcone precursors. iaea.org Similarly, some isoxazole syntheses can proceed efficiently in water without any catalyst. rsc.org

Use of Biodegradable Catalysts : Employing catalysts derived from renewable sources, such as amine-functionalized cellulose, aligns with green chemistry principles. mdpi.com Such catalysts have been used effectively in the multi-component synthesis of isoxazol-5(4H)-one derivatives in water at room temperature. mdpi.com

Table 3: Comparison of Traditional and Green Synthetic Approaches for Isoxazoles

| Aspect | Traditional Approach | Green Chemistry Approach | Reference |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasonic waves | researchgate.netelifesciences.org |

| Solvent | Volatile organic compounds (Chloroform, THF, Acetic Acid) | Water, Ethanol, or solvent-free conditions | rsc.orgmdpi.comkoyauniversity.org |

| Catalyst | Often requires heavy metal or non-recoverable catalysts | Biodegradable catalysts (e.g., functionalized cellulose), catalyst-free systems | rsc.orgmdpi.com |

| Reaction Time | Often several hours to days | Significantly reduced (minutes to a few hours) | researchgate.netelifesciences.org |

| Waste Generation | Higher, due to solvent use and complex work-up | Minimized, simpler work-up, higher atom economy | mdpi.com |

Reactivity and Reaction Mechanisms of 4 Bromo 3 Methyl 5 Phenylisoxazole

Transformations at the Bromine-Substituted C-4 Position

The carbon-bromine bond at the 4-position of the isoxazole (B147169) ring is a key site for synthetic modifications. This position is susceptible to a range of reactions that allow for the introduction of diverse functional groups, thereby enabling the synthesis of a wide array of derivatives.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C-4 position of 4-bromo-3-methyl-5-phenylisoxazole. These reactions typically involve the oxidative addition of the C-Br bond to a low-valent transition metal catalyst, followed by transmetalation and reductive elimination to yield the coupled product. nih.govmdpi.com

Palladium catalysts are widely employed for the functionalization of haloheterocycles. researchgate.netnih.gov While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous compounds such as 4-bromo-3,5-dimethylisoxazole (B80238) and other 4-bromo-substituted heterocycles. nih.govnih.gov Commonly used palladium-catalyzed reactions include the Suzuki, Heck, and Sonogashira couplings. nih.govresearchgate.netbeilstein-journals.org

The Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, has been demonstrated with the structurally similar 4-bromo-3,5-dimethylisoxazole. nih.gov This suggests that this compound would likely undergo similar reactions. For instance, a room-temperature, copper-free Sonogashira coupling of 4-bromo-3,5-dimethylisoxazole with an alkyne has been reported, highlighting the feasibility of such transformations under mild conditions. nih.gov

The Suzuki coupling is another prominent palladium-catalyzed reaction for forming C-C bonds, typically between an organoboron compound and an organic halide. beilstein-journals.orgresearchgate.netresearchgate.net The reaction of 4-bromo-substituted 6H-1,2-oxazines with phenylboronic acid in the presence of a palladium catalyst has been shown to produce the corresponding 4-phenyl derivatives in good yields. nih.gov This indicates that this compound would be a suitable substrate for Suzuki couplings with various aryl and heteroaryl boronic acids or esters. nih.gov

| Reaction Type | 4-Bromo Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Sonogashira | 4-Bromo-3,5-dimethylisoxazole | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl, DABCO | 4-((3-Ethynyl)pyridinyl)-3,5-dimethylisoxazole | - (61% conversion) | nih.gov |

| Suzuki | 4-Bromo-6-ethoxy-3-phenyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Ethoxy-3,4-diphenyl-6H-1,2-oxazine | 82 | nih.gov |

| Sonogashira | 4-Bromo-6-ethoxy-3-phenyl-6H-1,2-oxazine | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Ethoxy-3-phenyl-4-(phenylethynyl)-6H-1,2-oxazine | 85 | nih.gov |

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| C(sp)-C(sp³) Coupling | 1-Bromoalkyne | Organozinc Reagent | Cu(I) salt | Internal Alkyne | nih.gov |

The bromine atom at the C-4 position of the isoxazole ring can also be susceptible to nucleophilic substitution, although this is generally less common than transition metal-catalyzed couplings for aryl halides unless the ring is activated. The electron-withdrawing nature of the isoxazole ring may facilitate such reactions with strong nucleophiles. Potential nucleophiles could include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and amino-substituted isoxazoles, respectively. However, detailed studies on the nucleophilic displacement reactions specifically for this compound are not well-documented in the literature. The reactivity in such transformations would likely depend on the reaction conditions and the nature of the nucleophile. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-H activation, arylation)

Reactions Involving the Isoxazole Ring System and its Peripheral Substituents

Beyond the transformations at the C-4 position, the isoxazole ring itself is a functional group that can participate in a variety of chemical reactions, most notably ring-opening reactions.

The isoxazole ring, despite its aromatic character, can undergo cleavage of the weak N-O bond under various conditions, including reductive, basic, or photochemical methods. This ring-opening provides a powerful synthetic route to a variety of acyclic compounds that retain the atoms of the original heterocyclic ring in a new arrangement.

For 3,5-disubstituted isoxazoles, reductive ring-opening is a common transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), dissolving metal reduction (e.g., Na/NH₃), or other chemical reductants like molybdenum hexacarbonyl. nih.gov For example, the reductive ring-opening of isoxazoles using Mo(CO)₆ can lead to the formation of enaminones. nih.gov

The mechanism of isoxazole ring-opening can vary depending on the reagents and conditions employed. One common pathway involves the initial reduction of the N-O bond to generate a vinylogous nitroso species, which can then tautomerize or undergo further reaction to yield stable products like enaminones or β-amino ketones. Another pathway, often initiated by a base, can involve deprotonation at a position adjacent to the ring, leading to ring scission. For instance, deprotonation at the C-3 position in 3-unsubstituted isoxazoles is a key step in their base-induced ring-opening. nih.gov In the case of this compound, the specific pathway would be influenced by the substituents present and the reaction conditions.

Photoinduced Isomerization and Rearrangements

The photochemistry of isoxazoles is a well-documented and fascinating area of study, characterized by complex rearrangements to isomeric heterocycles. nih.gov Upon irradiation with UV light, typically in the range of 200–330 nm, isoxazoles undergo a characteristic transposition. nih.gov For this compound, this process is initiated by the homolytic cleavage of the weak N-O bond, a hallmark of isoxazole photochemistry. nih.gov

This cleavage leads to the formation of a diradical species which rapidly rearranges to a highly strained, high-energy acyl-stabilized 2H-azirine intermediate. This azirine is often not isolated but undergoes further transformation. Subsequent cleavage of the C-C bond in the azirine ring can lead to the formation of a nitrile ylide intermediate. This reactive species can then undergo an electrocyclization to furnish a more stable oxazole (B20620) ring system.

Studies on closely related analogues, such as 4-methyl-5-phenylisoxazole, confirm that this photoisomerization proceeds via a pathway that effectively swaps the positions of the N-2 and C-3 atoms of the original isoxazole ring. researchgate.net Therefore, the expected major product from the photoirradiation of this compound is 4-Bromo-2-methyl-5-phenyloxazole.

This photochemical rearrangement is a powerful, atom-efficient method for the synthesis of oxazoles from isoxazole precursors, often proceeding without the need for chemical reagents. nih.gov

Table 1: Key Intermediates in the Photoisomerization of this compound

| Intermediate Name | Structure Type | Role in Mechanism |

| Acyl-stabilized 2H-azirine | Three-membered heterocycle | Primary intermediate following N-O bond cleavage. |

| Nitrile Ylide | 1,3-dipolar species | Formed from the ring-opening of the azirine intermediate. |

| 4-Bromo-2-methyl-5-phenyloxazole | Five-membered heterocycle | Final, stable rearranged product. |

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group at the C-5 position of the isoxazole ring can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. organicchemistrytutor.com The isoxazole ring itself acts as a substituent on the phenyl ring, influencing both the reaction rate and the position of substitution (regioselectivity).

The isoxazole moiety is generally considered an electron-withdrawing and deactivating group. organicchemistrytutor.comlibretexts.org This deactivation means that the phenyl ring in this compound is less reactive towards electrophiles than benzene (B151609) itself, often requiring harsher reaction conditions. organicchemistrytutor.com

The directing effect of the substituent determines where the electrophile will add to the phenyl ring. Deactivating groups typically direct incoming electrophiles to the meta position. organicchemistrytutor.comlibretexts.org However, research on the nitration of 3-methyl-5-phenylisoxazole (B94393), a close analogue, reveals more complex behavior. The reaction can proceed through two pathways depending on the acidity of the medium. rsc.org

As a free base: The neutral isoxazolyl group directs the incoming electrophile to the para position of the phenyl ring.

As the conjugate acid: Under strongly acidic conditions, the isoxazole nitrogen becomes protonated. This positively charged isoxazolium group is strongly deactivating and directs substitution to the meta position.

Given that many EAS reactions, such as nitration with a mixture of nitric and sulfuric acid, are performed under strongly acidic conditions, the formation of the meta-substituted product is often significant. rsc.orgmasterorganicchemistry.com The presence of the bromine atom at C-4 of the isoxazole ring is not expected to alter these fundamental directing effects on the remote phenyl group.

Table 2: Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction | Reagents | Expected Major Product(s) | Conditions |

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-3-methyl-5-(3-nitrophenyl)isoxazole | Strongly acidic |

| Bromination | Br₂, FeBr₃ | 4-Bromo-3-methyl-5-(3-bromophenyl)isoxazole | Lewis acid catalyst |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Bromo-3-methyl-5-(3-acylphenyl)isoxazole | Lewis acid catalyst |

Reactivity of the Methyl Group at C-3

The methyl group at the C-3 position of the isoxazole ring is not inert and can participate in various chemical transformations. Its reactivity is influenced by its position adjacent to the heterocyclic π-system.

Oxidation: The methyl group can be oxidized to a carboxylic acid. This transformation typically requires strong oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) have been used to oxidize methyl groups on various heterocyclic systems. researchgate.net The reaction of this compound with a strong oxidant like KMnO₄ under heating would be expected to yield 4-Bromo-5-phenylisoxazole-3-carboxylic acid.

Halogenation: Side-chain halogenation of the methyl group can be achieved, typically through a free-radical mechanism. Reagents such as N-Bromosuccinimide (NBS), often with a radical initiator like benzoyl peroxide or under UV irradiation, are commonly used for the selective bromination of benzylic or allylic C-H bonds. The methyl group at C-3 of the isoxazole is analogous in its activation and can be halogenated under these conditions. This would produce 4-Bromo-3-(bromomethyl)-5-phenylisoxazole, a versatile intermediate for further functionalization.

Table 3: Reactions of the C-3 Methyl Group

| Reaction Type | Reagents | Product |

| Oxidation | Potassium permanganate (KMnO₄), heat | 4-Bromo-5-phenylisoxazole-3-carboxylic acid |

| Radical Halogenation | N-Bromosuccinimide (NBS), initiator (e.g., AIBN) | 4-Bromo-3-(bromomethyl)-5-phenylisoxazole |

Advanced Spectroscopic Characterization Methodologies for 4 Bromo 3 Methyl 5 Phenylisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR techniques including COSY, HETCOR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 4-Bromo-3-methyl-5-phenylisoxazole by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl and phenyl protons. The methyl protons at the 3-position of the isoxazole (B147169) ring would likely appear as a singlet in the upfield region, typically around δ 2.3-2.5 ppm. The phenyl protons at the 5-position will present as a multiplet in the aromatic region, generally between δ 7.4 and 7.8 ppm. The exact chemical shifts and splitting patterns of the phenyl protons depend on the specific electronic effects and their coupling with adjacent protons. For comparison, in the related compound 3-methyl-5-phenylisoxazole (B94393), the methyl protons appear as a singlet at δ 2.33 ppm, and the phenyl protons are observed as a multiplet between δ 7.37 and 7.76 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Key resonances for this compound would include a signal for the methyl carbon at a high field (around δ 10-15 ppm). The carbons of the phenyl ring will resonate in the aromatic region (δ 125-135 ppm). The quaternary carbons of the isoxazole ring (C3, C4, and C5) will have characteristic chemical shifts. The presence of the bromine atom at the 4-position is expected to significantly shield the C4 carbon, causing its signal to appear at a lower chemical shift compared to the unsubstituted analogue. For instance, in 4-bromo-3,5-diphenylisoxazole, the C4 carbon resonates at δ 89.4 ppm.

2D-NMR Techniques: To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, particularly within the phenyl ring, helping to delineate the ortho, meta, and para proton signals.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish the correlation between directly bonded protons and carbons. This would definitively link the methyl proton signal to the methyl carbon signal and the aromatic proton signals to their corresponding phenyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY could show correlations between the methyl protons and the ortho-protons of the phenyl ring, confirming their relative orientation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -CH₃ | ~2.3 - 2.5 | ~10 - 15 | Singlet |

| Phenyl-H (ortho) | ~7.4 - 7.8 | ~125 - 135 | Multiplet |

| Phenyl-H (meta) | |||

| Phenyl-H (para) | |||

| Isoxazole-C3 | - | ~160 - 165 | - |

| Isoxazole-C4-Br | - | ~85 - 95 | - |

| Isoxazole-C5 | - | ~165 - 170 | - |

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy provides a molecular fingerprint based on the vibrational modes of the chemical bonds within the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations from the phenyl group would appear above 3000 cm⁻¹. The C-H stretching of the methyl group would be observed in the 2900-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the isoxazole and phenyl rings are anticipated in the 1400-1650 cm⁻¹ range. The C-O stretching within the isoxazole ring typically appears around 1200-1260 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-600 cm⁻¹ region. For the related compound 5-Methyl-3-phenylisoxazole-4-carboxylic acid, FT-IR and Raman spectra have been extensively studied, providing a basis for the assignment of vibrational modes in similar isoxazole structures.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds, such as the C=C bonds of the phenyl ring, often produce strong Raman signals. The symmetric vibrations of the isoxazole ring are also expected to be Raman active. The combination of FT-IR and Raman data allows for a more complete vibrational analysis and can be used for conformational studies.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2900-3000 | Medium |

| C=N Stretch (Isoxazole) | 1550-1650 | Strong |

| C=C Stretch (Aromatic) | 1400-1600 | Strong |

| C-O Stretch (Isoxazole) | 1200-1260 | Medium |

| C-Br Stretch | 500-600 | Medium-Strong |

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), Fast Atom Bombardment Mass Spectrometry (FAB-MS), Direct Analysis in Real Time Mass Spectrometry (DART-MS)) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. The nominal molecular weight of this compound is approximately 252.1 g/mol .

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) using techniques like ESI-MS or FAB-MS can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 isotopic cluster for the molecular ion, which is a definitive indicator of the presence of a single bromine atom.

Fragmentation Pathway Analysis: Upon ionization, the molecular ion of this compound can undergo fragmentation. Common fragmentation pathways for isoxazoles involve cleavage of the N-O bond and subsequent ring opening. The phenyl and methyl substituents will also influence the fragmentation pattern. For example, the loss of a bromine radical or cleavage of the methyl group could be observed. Analysis of these fragmentation patterns provides valuable structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the conjugated system, which includes the phenyl ring and the isoxazole moiety. The presence of the bromine atom and the methyl group may cause a slight shift in the absorption maxima compared to the unsubstituted 3-phenylisoxazole. The solvent used can also influence the position and intensity of the absorption bands.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as halogen bonding or π-π stacking, which can influence the physical properties of the compound. While no crystal structure for the exact title compound is readily available, the crystal structure of the related 5-Methyl-3-phenylisoxazole-4-carboxylic acid has been reported, showing a dihedral angle between the phenyl and isoxazole rings of 56.64(8)°. This provides an indication of the likely conformation of the phenylisoxazole core.

Computational Chemistry Approaches to 4 Bromo 3 Methyl 5 Phenylisoxazole

Quantum Chemical Calculations for Geometry Optimization and Electronic Structure Analysis

The foundational step in the computational analysis of 4-Bromo-3-methyl-5-phenylisoxazole would involve geometry optimization and electronic structure calculations, most commonly using Density Functional Theory (DFT).

Density Functional Theory (DFT) Methods and Basis Sets: DFT has become a primary tool in computational chemistry for its balance of accuracy and computational cost. For a molecule like this compound, a typical approach would involve a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates both Hartree-Fock exchange and DFT exchange-correlation. The choice of basis set is crucial for obtaining accurate results. A Pople-style basis set like 6-311++G(d,p) is often employed for such systems. This basis set is extensive, includes polarization functions (d,p) on heavy and hydrogen atoms respectively, and diffuse functions (++) to accurately describe the electron distribution, which is particularly important for the bromine atom and the aromatic system.

The optimization process would yield the lowest energy conformation of the molecule in the gas phase, providing precise data on bond lengths, bond angles, and dihedral angles. This optimized geometry is the basis for all further computational analyses. From this, electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map could be determined.

Prediction and Interpretation of Spectroscopic Parameters

Once the optimized geometry is obtained, computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental data.

Vibrational Frequencies (FT-IR and Raman): Theoretical vibrational frequencies would be calculated from the second derivative of the energy with respect to atomic displacements. These calculations would predict the positions of fundamental absorption bands in the Infrared (IR) and Raman spectra. The results would allow for the assignment of specific vibrational modes (e.g., C=N stretching, C-Br stretching, phenyl ring modes) to the experimentally observed spectral peaks.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. By applying this method to the optimized structure of this compound, one could predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, aid in the definitive assignment of each resonance to a specific nucleus in the molecule.

UV-Vis Absorption Profiles: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. These calculations would provide the absorption wavelengths (λmax) and oscillator strengths for the electronic excitations of the molecule, helping to understand the nature of its chromophores.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the phenyl group attached to the isoxazole (B147169) ring suggests the possibility of different conformations arising from rotation around the C-C single bond connecting these two rings.

A conformational analysis would be performed by systematically rotating this bond (i.e., varying the dihedral angle) and calculating the energy at each step. This process maps out the potential energy surface (PES) associated with this rotation. The results would identify the most stable conformer (the global minimum on the PES) as well as any other local energy minima and the energy barriers for rotation between them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the "how" and "why" of chemical reactions. For this compound, computational methods could be used to explore its reactivity.

While specific computational data for this compound is pending future research, the application of these established theoretical methods holds the key to unlocking a detailed understanding of its structure, properties, and reactivity.

Synthetic Utility and Derivatization of 4 Bromo 3 Methyl 5 Phenylisoxazole As a Chemical Building Block

Applications in the Synthesis of Complex Heterocyclic Scaffolds

The carbon-bromine bond at the C4 position of the isoxazole (B147169) ring is a key feature that chemists exploit for the construction of more intricate heterocyclic systems. This is primarily achieved through metal-catalyzed cross-coupling reactions, where the bromine atom is substituted with various organic fragments.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly powerful tools in this context. By reacting 4-Bromo-3-methyl-5-phenylisoxazole with different boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira), a wide range of aryl, vinyl, or alkynyl substituents can be introduced at the 4-position. This strategy allows for the creation of bi-heterocyclic systems or isoxazoles decorated with complex side chains, which are often explored in drug discovery programs.

Furthermore, the isoxazole ring itself can act as a precursor to other heterocyclic structures through ring-transformation reactions. For instance, isoxazoles can undergo domino isomerization reactions, sometimes catalyzed by transition metals like iron(II), to yield highly substituted indoles. amazonaws.com A bromo-substituted isoxazole can be converted into a fused system, such as a thiazolo[3,4-d]isoxazole, creating a more complex, rigid scaffold for biological evaluation. semanticscholar.org Condensation reactions with appropriate partners can also lead to fused pyrimidine (B1678525) systems, such as isoxazolo[2,3-a]pyrimidin-4-ones, which are of interest for their medicinal properties.

The versatility of these approaches is summarized in the table below, illustrating the potential of this compound as a starting point for diverse heterocyclic scaffolds.

| Reaction Type | Reagent/Catalyst | Resulting Scaffold | Potential Application |

| Suzuki Coupling | Arylboronic Acid / Pd Catalyst | 4-Aryl-3-methyl-5-phenylisoxazole | Building bi-heterocyclic systems |

| Sonogashira Coupling | Terminal Alkyne / Pd/Cu Catalyst | 4-Alkynyl-3-methyl-5-phenylisoxazole | Introducing rigid linkers |

| Condensation | β-Keto Esters / PPA | Isoxazolo[2,3-a]pyrimidin-4-one | Medicinal Chemistry Scaffolds |

| Fused Ring Synthesis | Thiolation/Cyclization | Thiazolo[3,4-d]isoxazole | Novel Fused Heterocycles semanticscholar.org |

Formation of Diverse Functionalized Isoxazole Derivatives

Beyond extending the carbon skeleton, the bromine atom on this compound is a gateway to installing a variety of functional groups, leading to important derivatives like carboxamides, carbohydrazides, and sulfonamides. The synthesis of these derivatives often proceeds through a common intermediate, 3-methyl-5-phenylisoxazole-4-carboxylic acid. This intermediate can be prepared from the bromo-precursor via methods such as lithium-halogen exchange followed by quenching with carbon dioxide, or through palladium-catalyzed carbonylation.

Carboxamides: The synthesis of isoxazole-4-carboxamides is a well-established route. The precursor, 3-methyl-5-phenylisoxazole-4-carboxylic acid, can be activated to form a highly reactive acyl chloride using reagents like thionyl chloride. This acyl chloride readily reacts with a wide range of primary or secondary amines to produce the corresponding N-substituted carboxamides in high yield. echemi.com Alternatively, modern peptide coupling agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can directly couple the carboxylic acid with an amine, avoiding the need for the harsh conditions of acyl chloride formation.

Carbohydrazides: Carbohydrazides are typically synthesized from the corresponding ester derivative. The 3-methyl-5-phenylisoxazole-4-carboxylic acid can be esterified (e.g., to its ethyl ester) under standard conditions. Subsequent treatment of this ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-methyl-5-phenylisoxazole-4-carbohydrazide. This carbohydrazide (B1668358) is a valuable intermediate itself, often used to build further heterocyclic rings like 1,3,4-oxadiazoles or pyrazoles.

Sulfonamides: The preparation of isoxazole-4-sulfonamides generally requires the introduction of an amino group at the 4-position. This can be achieved from the 4-bromo derivative using methods like the Buchwald-Hartwig amination. The resulting 4-amino-3-methyl-5-phenylisoxazole can then be reacted with various sulfonyl chlorides in the presence of a base (e.g., pyridine) to yield the target sulfonamide derivatives. researchgate.net These compounds are of significant interest due to the prevalence of the sulfonamide functional group in a wide range of therapeutic agents.

The following table outlines the synthetic pathways to these key derivatives:

| Target Derivative | Key Intermediate | Typical Reagents |

| Carboxamide | 3-Methyl-5-phenylisoxazole-4-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. R₁R₂NH |

| Carboxamide | 3-Methyl-5-phenylisoxazole-4-carboxylic acid | HBTU, DIPEA, R₁R₂NH |

| Carbohydrazide | Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate | Hydrazine Hydrate (N₂H₄·H₂O) |

| Sulfonamide | 4-Amino-3-methyl-5-phenylisoxazole | RSO₂Cl, Pyridine |

Development of Chemical Libraries for Academic Screening Programs

In modern drug discovery and chemical biology, the generation of chemical libraries—large collections of structurally related compounds—is essential for identifying new molecules with desired biological activities. This compound is an excellent starting scaffold for constructing such libraries.

The reactivity of the C4-bromine bond is central to its utility in library synthesis. Using parallel synthesis techniques, the single starting material can be reacted with a large panel of diverse building blocks in an array of microtiter plates. For example, a library of 4-aryl-isoxazoles can be rapidly generated by performing Suzuki coupling reactions with hundreds of different commercially available boronic acids. This approach allows for the systematic exploration of the chemical space around the isoxazole core, which is crucial for developing structure-activity relationships (SAR).

Furthermore, the functional group derivatives discussed previously (carboxamides, etc.) can be used to generate another dimension of chemical diversity. A library of carboxamides can be created by coupling the parent carboxylic acid with a diverse set of amines, each introducing new physical and chemical properties. These libraries are then subjected to high-throughput screening in academic or industrial programs to identify "hits"—compounds that show activity against a specific biological target, such as an enzyme or a receptor.

Role as a Precursor in Organic Synthesis of Related Pharmaceutical Intermediates

The structural motifs accessible from this compound are present in numerous biologically active compounds and pharmaceuticals, making it a valuable precursor for pharmaceutical intermediates.

A prominent example is found in the synthesis of β-lactam antibiotics. The derivative N-(pyridin-2-ylmethyl)-5-methyl-3-phenylisoxazole-4-carboxamide, which is synthesized from the corresponding isoxazole carboxylic acid, is a critical intermediate in the production of oxacillin (B1211168) and related semi-synthetic penicillins. echemi.com In these antibiotics, the substituted isoxazole moiety plays a crucial role in providing stability against bacterial enzymes (β-lactamases) that would otherwise degrade the drug.

Additionally, isoxazole derivatives have been investigated for a wide range of other therapeutic applications. For instance, isoxazole-based compounds, including carboxamide derivatives, have been designed and synthesized as potential anti-influenza agents that target the viral nucleoprotein. semanticscholar.org The ability to readily synthesize diverse libraries based on the this compound scaffold facilitates the discovery and optimization of such new therapeutic leads, solidifying its role as a key starting material in pharmaceutical research and development.

Emerging Research Directions and Future Perspectives in Isoxazole Chemistry

Novel Synthetic Methodologies for Isoxazole (B147169) Functionalization

The development of innovative and efficient synthetic strategies for the functionalization of the isoxazole core is a primary focus of contemporary research. While traditional methods have been established, newer techniques such as flow chemistry and photocatalysis are poised to revolutionize the synthesis of complex isoxazole derivatives, including 4-Bromo-3-methyl-5-phenylisoxazole.

Flow Chemistry: This technology offers significant advantages over conventional batch processes, including enhanced safety, improved reaction control, and scalability. In the context of isoxazole synthesis, flow chemistry can enable the rapid and efficient production of key intermediates and final products. The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to higher yields and purities. For the synthesis of substituted isoxazoles, multi-step sequences can be telescoped into a single continuous operation, minimizing manual handling and purification steps. While specific applications to this compound are still emerging, the principles of flow chemistry are highly applicable to its multi-step synthesis, potentially starting from simple precursors to construct the substituted isoxazole ring in a continuous and automated fashion.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This methodology often utilizes inexpensive and readily available photocatalysts to generate reactive radical intermediates from stable precursors. For the functionalization of this compound, photocatalysis could be employed for C-H activation at the phenyl ring or for cross-coupling reactions at the bromine-substituted position. The use of light as a traceless reagent aligns with the principles of green chemistry, reducing the reliance on harsh reagents and high temperatures. Research in this area is exploring the development of novel photocatalytic systems for the selective functionalization of various positions on the isoxazole ring and its substituents, opening new avenues for creating diverse molecular libraries based on the this compound framework.

Advanced Mechanistic Studies on Isoxazole Reactivity and Selectivity

A deeper understanding of the intrinsic reactivity of the isoxazole ring and the factors governing selectivity in its reactions is crucial for the rational design of new synthetic methods and functional molecules. The presence of a bromine atom, a methyl group, and a phenyl group on the this compound core significantly influences its electronic properties and reactivity.

Advanced mechanistic studies, employing a combination of kinetic experiments, isotopic labeling, and in-situ spectroscopic techniques, are being conducted to elucidate the pathways of various transformations involving isoxazoles. For instance, understanding the regioselectivity of electrophilic aromatic substitution on the phenyl ring or the mechanisms of metal-catalyzed cross-coupling reactions at the C4-position is critical for predictable and efficient synthesis. Furthermore, investigating the stability of the isoxazole ring under different reaction conditions is essential to avoid undesired ring-opening or rearrangement reactions. These studies provide valuable insights that guide the development of more selective and robust synthetic protocols for the targeted modification of this compound.

Integration of Advanced Computational and Experimental Methodologies in Isoxazole Research

The synergy between computational chemistry and experimental studies is becoming increasingly vital in modern chemical research. Density Functional Theory (DFT) calculations, for example, are powerful tools for predicting the geometric and electronic structures of molecules, understanding reaction mechanisms, and rationalizing experimental observations.

In the context of this compound, computational studies can provide valuable insights into its reactivity, spectroscopic properties, and potential biological activity. DFT calculations can be used to model transition states of reactions, thereby predicting the most favorable reaction pathways and explaining observed selectivities. Molecular docking simulations can be employed to predict the binding modes of this compound derivatives with biological targets, guiding the design of new drug candidates. The integration of these computational predictions with experimental validation accelerates the research and development cycle, enabling a more targeted and efficient exploration of the chemical space around the this compound scaffold. For instance, computational studies on various phenylisoxazole derivatives have provided insights into their stable conformations and electronic properties, which are crucial for understanding their chemical behavior.

Sustainable and Atom-Economical Synthesis of Brominated Isoxazole Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. The development of sustainable and atom-economical methods for the synthesis of brominated isoxazole derivatives like this compound is a key research objective.

This involves minimizing waste, reducing the use of hazardous reagents, and maximizing the incorporation of all atoms from the starting materials into the final product. Research in this area focuses on several key aspects:

Greener Brominating Agents: Replacing traditional brominating agents like elemental bromine with safer and more environmentally benign alternatives is a significant goal. This includes the use of solid-supported reagents or in-situ generation of the brominating species.

Catalytic Methods: The development of catalytic bromination methods can significantly reduce the amount of waste generated compared to stoichiometric approaches. This includes the use of transition metal catalysts or organocatalysts that can be recycled and reused.

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the reactants into the desired product is a central tenet of atom economy. This can be achieved through the use of addition and cycloaddition reactions, which are inherently more atom-economical than substitution or elimination reactions.

By embracing these sustainable and atom-economical approaches, the synthesis of this compound and its derivatives can be made more environmentally friendly and cost-effective, contributing to a more sustainable chemical enterprise.

Q & A

Q. What are the established synthetic routes for 4-Bromo-3-methyl-5-phenylisoxazole, and how do reaction conditions influence yield?

Methodological Answer : A common approach involves cyclization and halogenation steps. For example:

- Step 1 : Condensation of hydroxylamine derivatives with ketones or esters under alkaline conditions to form the isoxazole core. Ethyl acetoacetate is often used as a precursor .

- Step 2 : Bromination at the 4-position using reagents like PBr₃ or NBS (N-bromosuccinimide). Temperature control (0–5°C) minimizes side reactions .

- Optimization : Refluxing in DMSO for 18 hours followed by ice-water quenching improves crystallization (yield ~65%) .

Q. Key Data :

| Step | Reagent/Condition | Yield | Reference |

|---|---|---|---|

| Cyclization | Ethyl acetoacetate, DMSO, 18h reflux | 65% | |

| Bromination | PBr₃, 0°C, 2h | 72%* |

*Theoretical yield; actual yields depend on purity of intermediates.

Q. How is the structure of this compound validated experimentally?

Methodological Answer :

Q. What are the documented physical properties (melting point, solubility) of this compound?

Methodological Answer :

- Melting Point : Analogous brominated isoxazoles exhibit melting points between 61–116°C. For example:

- Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CH₂Cl₂) .

Advanced Research Questions

Q. How can enantioselective synthesis of brominated isoxazole derivatives be achieved?

Methodological Answer :

- Chiral Catalysts : Use (S,S,R)-configured isoxazolidinones to induce asymmetry during allylation or halocyclization. For example, enantioselective bromocyclization of allyl oximes with Cu(OTf)₂ yields enantiomeric excess (ee) >90% .

- Stereochemical Validation : Circular dichroism (CD) and chiral HPLC (e.g., Chiralpak IA column) confirm enantiopurity .

Q. How should researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer :

- In Vitro Assays :

- Mechanistic Studies : Docking simulations (AutoDock Vina) to predict binding affinity for target enzymes (e.g., COX-2) .

Q. How should researchers address contradictions in spectral or crystallographic data?

Methodological Answer :

Q. What strategies optimize the stability of this compound during storage?

Methodological Answer :

- Storage Conditions :

- Temperature : –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) in sealed containers .

- Stability Testing : Periodic HPLC analysis (C18 column, MeCN:H₂O = 70:30) monitors decomposition (<5% over 6 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.